molecular formula C14H28N2O2 B14745719 N,N'-dihexyloxamide CAS No. 3299-65-8

N,N'-dihexyloxamide

Katalognummer: B14745719
CAS-Nummer: 3299-65-8
Molekulargewicht: 256.38 g/mol
InChI-Schlüssel: KICDIMSDVSXCPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-dihexyloxamide: is an organic compound with the molecular formula C14H28N2O2 It is a derivative of oxamide, where the hydrogen atoms of the amide groups are replaced by hexyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N,N’-dihexyloxamide can be synthesized through the reaction of oxalyl chloride with hexylamine. The reaction typically involves the following steps:

    Formation of Oxalyl Chloride: Oxalic acid is treated with thionyl chloride to form oxalyl chloride.

    Reaction with Hexylamine: Oxalyl chloride is then reacted with hexylamine in the presence of a base such as pyridine to form N,N’-dihexyloxamide.

Industrial Production Methods: In an industrial setting, the production of N,N’-dihexyloxamide may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: N,N’-dihexyloxamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxamides and other oxidation products.

    Reduction: Reduction reactions can convert N,N’-dihexyloxamide to its corresponding amines.

    Substitution: It can undergo substitution reactions where the hexyl groups are replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various alkyl halides or aryl halides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Oxamides and other oxidation products.

    Reduction: Corresponding amines.

    Substitution: New substituted oxamides with different alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

N,N’-dihexyloxamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.

    Industry: It is used in the production of polymers and as an intermediate in the synthesis of other chemical compounds.

Wirkmechanismus

The mechanism of action of N,N’-dihexyloxamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with enzyme activity and protein function.

Vergleich Mit ähnlichen Verbindungen

    N,N-dimethylformamide (DMF): A common polar solvent used in organic synthesis.

    N,N-dimethylacetamide (DMA): Another polar solvent with similar applications to DMF.

    N,N-diethylformamide: Similar in structure but with ethyl groups instead of hexyl groups.

Uniqueness: N,N’-dihexyloxamide is unique due to its longer alkyl chains, which impart different physical and chemical properties compared to its shorter-chain analogs. This makes it suitable for specific applications where longer alkyl chains are advantageous.

Eigenschaften

CAS-Nummer

3299-65-8

Molekularformel

C14H28N2O2

Molekulargewicht

256.38 g/mol

IUPAC-Name

N,N'-dihexyloxamide

InChI

InChI=1S/C14H28N2O2/c1-3-5-7-9-11-15-13(17)14(18)16-12-10-8-6-4-2/h3-12H2,1-2H3,(H,15,17)(H,16,18)

InChI-Schlüssel

KICDIMSDVSXCPV-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCNC(=O)C(=O)NCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.